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The table below summarizes the key dosing parameters from published studies using FTI1-276 in nude mice

bearing human tumor xenografts.

Dosing
Route of . .
Tumor Model Dose . . Formulation & Reported Efficacy
Administration
Schedule
Human Lung 50 mg/kg Intraperitoneal Once daily Up to 80%
Carcinoma (Calu- (IP) injection inhibition of tumor
1, A-549) [1] growth [1].
Human Lung Not explicitly Implanted time- Sustained Selective, dose-
Carcinoma (with stated, but release pellet release over 30 dependent
K-Ras mutation) context suggests days blockade of tumor
[2] 50 mg/kg growth [2].

Detailed Methodologies for Key Experiments

1. Protocol for Daily Intraperitoneal Injection This method was used to demonstrate efficacy against

human lung cancer xenografts (e.g., Calu-1 and A-549 cells) [1].
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e Dose Preparation: The search results do not specify the exact formulation for the IP injection
solution used in these studies. However, general guidance for research compounds like FTI-276
suggests that a stock solution can be prepared in DMSO and then diluted in a saline-based vehicle
containing agents like Tween 80 or PEG300 to ensure solubility and stability for in vivo administration
[3].

e Dosing Schedule: Mice received a daily intraperitoneal injection of FTI-276 at a dose of 50 mgl/kg
body weight [1].

o Efficacy Assessment: Tumor growth was monitored and compared to a control group receiving
vehicle alone. The study concluded that FTI-276 alone was sufficient to suppress the growth of these
human tumor xenografts [1].

2. Protocol for Sustained Release via Pellet This approach was used in a lung adenoma model in A/J mice
to maintain a constant serum level of the drug [4]. While not specifically in nude mice, this provides a

validated method for sustained delivery.

e Dose Preparation: FTI-276 was incorporated into a time-release pellet.

e Dosing Schedule: A pellet designed to deliver 50 mglkg of body weight per day was implanted
subcutaneously, providing continuous drug delivery for 30 days [4].

e Pharmacokinetics: This method achieved an average serum concentration of 1.68 pg/ml over the
30-day period [4].

o Efficacy Assessment: In the established lung adenoma model, this protocol resulted in a 60%
reduction in tumor multiplicity and a ~58% reduction in tumor volume [4].

Mechanism of Action and Experimental Workflow

FTI-276 is a peptidomimetic inhibitor that blocks the activity of farnesyltransferase (FTase). This enzyme is
responsible for the post-translational farnesylation of proteins like Ras, a critical step for their membrane
localization and oncogenic activity [2] [3]. The following diagram illustrates the inhibitory mechanism and a

typical in vivo experimental workflow.
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e Tumor Model Selectivity: The efficacy of FTI-276 is highly dependent on the genetic makeup of the
tumor. It selectively blocks the growth of tumors with K-Ras mutations, while showing no effect on

tumors without Ras mutations [2].

¢ Alternative Prenylation: In some cell lines, particularly those with K-Ras mutations, inhibition of
farnesylation alone may not be sufficient to fully block Ras processing, as K-Ras can be alternatively

modified by geranylgeranyltransferase I. Complete inhibition of oncogenic K-Ras prenylation may

require a combination of FTI-276 and a geranylgeranyltransferase inhibitor [1].

e Formulation Note: The commercial supplier InvivoChem notes that FTI-276 is for research use only
and provides extensive suggested formulations for in vivo studies, including various injectable and
oral solutions [3]. Researchers should empirically determine the optimal formulation for their specific

experimental setup.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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